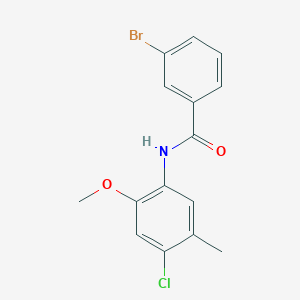

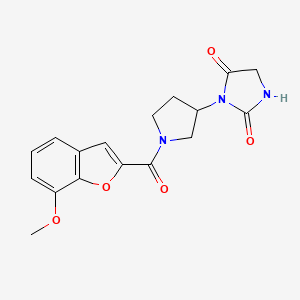

![molecular formula C20H20N2O3 B2420164 2-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide CAS No. 851404-78-9](/img/structure/B2420164.png)

2-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

This involves detailing the methods and reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions used in the synthesis process .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reactivity of the compound and the conditions under which it reacts .Physical And Chemical Properties Analysis

This involves studying properties such as melting point, boiling point, solubility, density, and refractive index. Chemical properties might include acidity or basicity, electrophilicity or nucleophilicity, and reactivity towards various reagents .Applications De Recherche Scientifique

Synthesis and Biological Evaluation

Synthesis of Benzoxazino- and Naphthoxazinoquinoline Derivatives : Research focused on synthesizing quinoline derivatives for potential antitumor activity. Compounds with modifications in the quinoline structure were created to explore their efficacy as antitumor agents (Nasr, Abbasi, & Nabih, 1974).

Antibacterial Activity of Piperazinyl Quinolones : A study synthesized and evaluated the in-vitro antibacterial activity of new N-substituted piperazinyl quinolones. The compounds showed varying degrees of antibacterial efficacy, highlighting the role of structural changes in their biological activity (Foroumadi, Emami, Haghighat, & Moshafi, 1999).

Antimicrobial Activity of Quinoxaline Derivatives : Another research aimed to synthesize quinoxaline derivatives with an amide moiety to investigate their antimicrobial activity. The study found remarkable activity against specific Candida strains, showcasing the antimicrobial potential of these compounds (Abu Mohsen et al., 2014).

Structural and Computational Features

- Highly Polar Quinolin-2(1H)-ylidene Derivatives : This research explored the structural and computational features of quinolin-2(1H)-ylidene derivatives, investigating their equilibrium preference for different tautomeric structures. The study provides insights into the chemical behavior and properties of these compounds (Nesterov et al., 2013).

Chemical Reactions and Mechanisms

Reactions of Ethyl Benzoylacetate and Anisidines : Focused on the condensation reactions involving ethyl benzoylacetate and anisidines, leading to the formation of quinolone derivatives. The study highlighted the complex reaction pathways and potential by-products of these chemical processes (Venturella & Bellino, 1975).

Synthesis of Quinoxaline-2-carboxylate 1,4-dioxide Derivatives : Aimed at developing new compounds for antituberculosis activity, this study synthesized and evaluated quinoxaline derivatives. It emphasized the importance of substituents on the quinoxaline nucleus for antituberculosis activity, showcasing the potential of these compounds in treating tuberculosis (Jaso, Zarranz, Aldana, & Monge, 2005).

Safety And Hazards

Propriétés

IUPAC Name |

2-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O3/c1-13-7-8-14-12-15(19(23)22-17(14)11-13)9-10-21-20(24)16-5-3-4-6-18(16)25-2/h3-8,11-12H,9-10H2,1-2H3,(H,21,24)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJYQWUNWNXPPPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)C3=CC=CC=C3OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-[2-(7-methyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

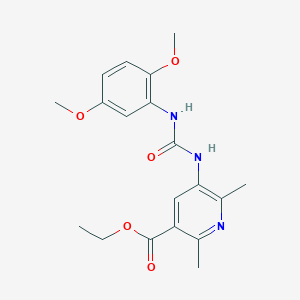

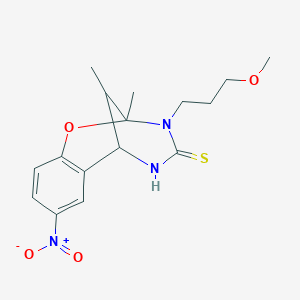

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2420087.png)

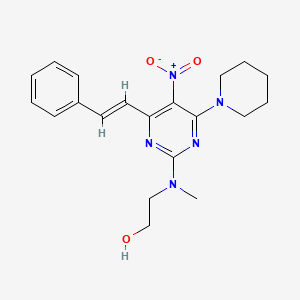

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2420092.png)

![4-((2-((Tert-butylthio)methyl)piperidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2420093.png)

![(5-Chloro-2-methoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2420094.png)

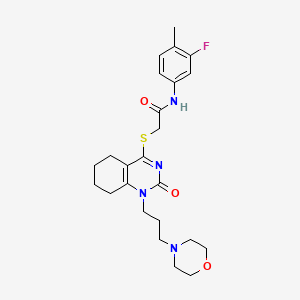

![3-cinnamyl-9-(4-methoxyphenyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2420096.png)

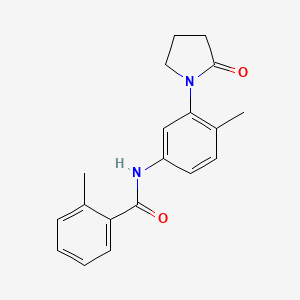

![3,4-difluoro-N-[2-(3-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2420099.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2420101.png)